

# physical and chemical properties of 4-Heptanol, 1,1-diethoxy-

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 4-Heptanol, 1,1-diethoxy-

Cat. No.: B15421435

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## An In-depth Technical Guide to 1,1-diethoxyheptan-4-ol

Disclaimer: The compound "4-Heptanol, 1,1-diethoxy-" is not a standard recognized chemical name and specific experimental data for a compound with this name is not readily available in the public domain. This guide infers the physical and chemical properties based on the likely intended structure, 1,1-diethoxyheptan-4-ol, which contains both a secondary alcohol and an acetal functional group. The data presented is a composite of information available for the parent structures: 1,1-diethoxyheptane and 4-Heptanol.

## Chemical Structure and Identification

- IUPAC Name: 1,1-diethoxyheptan-4-ol
- Molecular Formula:  $C_{11}H_{24}O_3$
- Molecular Weight: 204.31 g/mol
- Structure:

This molecule possesses two key functional groups that dictate its chemical behavior: a diethyl acetal at the 1-position and a secondary alcohol at the 4-position of a heptane backbone.

## Physical Properties

The physical properties of 1,1-diethoxyheptan-4-ol can be estimated by considering the properties of its parent compounds, 1,1-diethoxyheptane and 4-Heptanol. The presence of the hydroxyl group in 1,1-diethoxyheptan-4-ol would likely increase its boiling point and water solubility compared to 1,1-diethoxyheptane due to hydrogen bonding.

Table 1: Physical Properties of Parent Compounds

| Property          | 1,1-Diethoxyheptane<br>(Heptanal diethyl acetal)                        | 4-Heptanol                          |
|-------------------|---|-------------------------------------|
| CAS Number        | 688-82-4[1][2]  | 589-55-9[3][4]                      |
| Molecular Formula | C <sub>11</sub> H <sub>24</sub> O <sub>2</sub> [1][2]                   | C <sub>7</sub> H <sub>16</sub> O[4] |
| Molecular Weight  | 188.31 g/mol [1]  | 116.20 g/mol [5]                    |
| Boiling Point     | 205-206 °C at 760 mmHg[6]   | 155-157 °C                          |
| Flash Point       | 50 °C (122 °F)[6]   | 47.78 °C (118 °F)[3]                |
| Density           | 0.831 g/cm <sup>3</sup> (for Acetal)                                    | 0.817 g/mL                          |
| Vapor Pressure    | 0.336 mmHg at 25 °C<br>(estimated)[6]                                   | No data available                   |
| Solubility        | Slightly soluble in water;<br>miscible with most organic<br>solvents[7] | No data available                   |

## Chemical Properties and Reactivity

The chemical reactivity of 1,1-diethoxyheptan-4-ol is determined by its acetal and secondary alcohol functional groups.

- Acetal Group: Acetals are generally stable in neutral to strongly basic conditions[8]. However, they are sensitive to acidic conditions and can be hydrolyzed back to the corresponding aldehyde (heptanal in this case) and alcohol (ethanol) in the presence of an

acid catalyst and water[8][9][10]. This property makes acetals useful as protecting groups for aldehydes and ketones in organic synthesis[10][11].

- **Secondary Alcohol Group:** The secondary alcohol can undergo typical alcohol reactions such as oxidation to a ketone (4-heptanone), esterification with carboxylic acids or their derivatives, and dehydration to form an alkene.

It is important to consider that reactions targeting one functional group may affect the other, depending on the reaction conditions. For example, acidic conditions used for some alcohol reactions could lead to the hydrolysis of the acetal.

## Experimental Protocols

As no specific experimental data for 1,1-diethoxyheptan-4-ol is available, this section provides general experimental protocols for the synthesis and characterization of acetals and alcohols.

Synthesis of an Acetal (General Procedure):

The synthesis of an acetal, such as 1,1-diethoxyethane, is typically achieved through the acid-catalyzed reaction of an aldehyde or ketone with an excess of an alcohol[12].

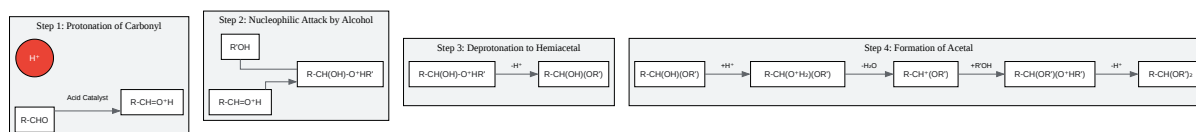
- **Reactants:** An aldehyde (e.g., acetaldehyde) and an alcohol (e.g., ethanol).
- **Catalyst:** An acid catalyst such as p-toluenesulfonic acid or a sulfonic ion-exchange resin is used[12].
- **Reaction Conditions:** The reaction is typically carried out at a controlled temperature (e.g., 4 to 20 °C) in a stirred batch reactor[12].
- **Water Removal:** Water is a byproduct of the reaction, and its removal is crucial to drive the equilibrium towards the formation of the acetal[8][9]. This can be achieved using a Dean-Stark apparatus or by adding a dehydrating agent.
- **Work-up and Purification:** After the reaction is complete, the catalyst is neutralized or filtered off. The product is then purified by distillation.

**Characterization:** The structure of the synthesized compound would be confirmed using standard analytical techniques such as:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:  $^1\text{H}$  and  $^{13}\text{C}$  NMR would confirm the connectivity of the atoms.
- Infrared (IR) Spectroscopy: To identify the presence of key functional groups (e.g., C-O bonds).
- Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern[1][2][13].

## Visualizations

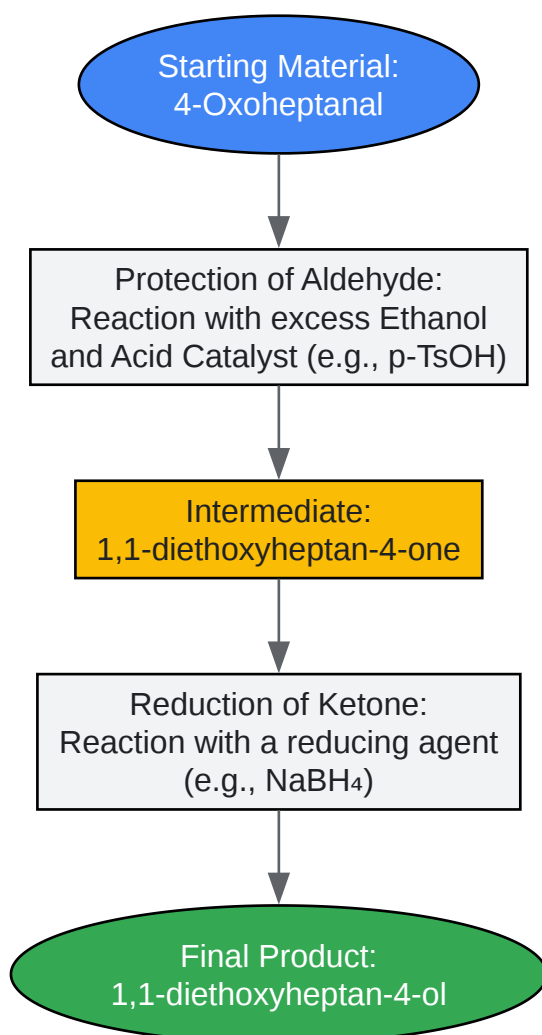
Diagram 1: General Mechanism for Acetal Formation



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Caption: Acid-catalyzed formation of an acetal from an aldehyde.

Diagram 2: Proposed Synthetic Workflow for 1,1-diethoxyheptan-4-ol



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Caption: A potential synthetic route to 1,1-diethoxyheptan-4-ol.

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Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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